1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone
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Description
1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone is 282.11167570 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
A similar compound, n2-1,3-benzoxazol-2-yl-3-cyclohexyl-n-{2-[(4-methoxyphenyl)amino]ethyl}-l-alaninamide, has been reported to targetCathepsin S , a human enzyme .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Biological Activity
1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole moiety linked to a pyrimidine structure, which is known for its diverse biological activities. The presence of both aromatic and heterocyclic components contributes to its interaction with various biological targets.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Anticancer Activity : The benzoxazole derivatives have shown promise as anticancer agents by inhibiting key enzymes involved in tumor growth and proliferation. For instance, they may act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling pathways .
- Antimicrobial Properties : Compounds related to this compound have demonstrated selective antibacterial activity against Gram-positive bacteria and some antifungal properties .
Biological Activity Data
A summary of relevant biological activities observed in studies involving similar compounds is presented in Table 1.
Case Studies
Several studies have investigated the biological activity of benzoxazole derivatives:
- Anticancer Properties : In a study examining the cytotoxic effects of various benzoxazole derivatives on cancer cell lines (e.g., MCF-7, A549), it was found that certain modifications to the benzoxazole structure significantly enhanced anticancer activity. For example, compounds with electron-donating groups exhibited stronger cytotoxic effects compared to those with electron-withdrawing groups .
- Antimicrobial Screening : A recent screening of 41 benzoxazole derivatives revealed selective antibacterial activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) indicating potential for further development as antimicrobial agents .
- Structure-Activity Relationship (SAR) : An analysis of SAR has shown that the positioning and nature of substituents on the benzoxazole ring play a crucial role in determining biological efficacy. For instance, compounds with methoxy substitutions demonstrated enhanced antibacterial properties compared to their unsubstituted counterparts .
Properties
IUPAC Name |
1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-13(10(3)20)9(2)17-14(16-8)19-15-18-11-6-4-5-7-12(11)21-15/h4-7H,1-3H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUBCNMREMTCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.